molecular formula C9H12N3O3P B3189024 Tris(2-cyanoethyl) phosphite CAS No. 26727-53-7

Tris(2-cyanoethyl) phosphite

Cat. No.: B3189024
CAS No.: 26727-53-7
M. Wt: 241.18 g/mol
InChI Key: PAJVNEZTCILNQN-UHFFFAOYSA-N
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Description

Tris(2-cyanoethyl) phosphite is an organophosphorus compound with the molecular formula C9H12N3O3P It is a white solid that is stable under normal conditions

Preparation Methods

Tris(2-cyanoethyl) phosphite can be synthesized through the reaction of phosphorus trichloride with 3-hydroxypropionitrile in the presence of a hydrogen chloride chelating agent and an organic alkali metal salt. The reaction is carried out under protective gas at a controlled temperature . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound through optimized reaction conditions and purification steps.

Chemical Reactions Analysis

Tris(2-cyanoethyl) phosphite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tris(2-cyanoethyl) phosphate.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: It can undergo substitution reactions with halides and other electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tris(2-cyanoethyl) phosphite has several scientific research applications:

Mechanism of Action

The mechanism of action of tris(2-cyanoethyl) phosphite involves its ability to act as a reducing agent and a ligand. It can donate electrons to form stable complexes with metals, which can then participate in various catalytic processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Tris(2-cyanoethyl) phosphite can be compared with similar compounds such as tris(2-cyanoethyl) phosphate and tris(2-cyanoethyl) phosphine. While all three compounds contain the 2-cyanoethyl group, they differ in their chemical properties and applications:

Properties

IUPAC Name

tris(2-cyanoethyl) phosphite
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N3O3P/c10-4-1-7-13-16(14-8-2-5-11)15-9-3-6-12/h1-3,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJVNEZTCILNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(OCCC#N)OCCC#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N3O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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